2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Overview
Description
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine is an organic compound belonging to the benzothiazine family It is characterized by a benzene ring fused with a thiazine ring, with two methyl groups attached at the 2nd and 3rd positions
Mechanism of Action
Target of Action
Similar compounds such as 2,2-dimethyl-3,4-dihydro-2h-1,4-benzoxazines have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants . They are also reported to behave as calcium entry blockers .
Mode of Action
Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity, which is more pronounced in some 4-arylureido-substituted benzoxazines than their chroman counterparts . On vascular smooth muscle cells, these compounds mainly behave as calcium entry blockers .
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activities against various phytopathogenic fungi .
Result of Action
Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity .
Biochemical Analysis
Biochemical Properties
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or exposure to light. The degradation products can also have biological activity, which may contribute to the observed effects in long-term studies. Additionally, long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors, modulating their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Once inside the cell, it can bind to proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of excess potassium carbonate in dimethylformamide (DMF) at reflux . This reaction forms the intermediate 3,4-dihydro-2H-1,4-benzothiazin-3-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.
Scientific Research Applications
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is structurally similar but contains an oxygen atom in place of the sulfur atom in the thiazine ring.
3,4-dihydro-2H-1,2,4-benzothiadiazine: This compound has a similar core structure but includes additional nitrogen atoms in the ring.
Uniqueness
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern and the presence of sulfur in the thiazine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWCQZPTDJSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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